5-Bromo-2,2'-diethoxy-4,5'-bipyridine

Übersicht

Beschreibung

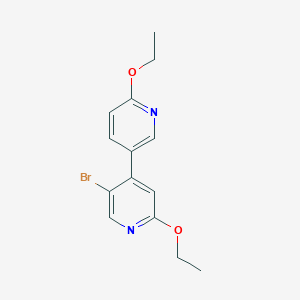

5-Bromo-2,2’-diethoxy-4,5’-bipyridine is a chemical compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.19 g/mol . It is a bipyridine derivative, characterized by the presence of bromine and ethoxy groups attached to the pyridine rings. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2’-diethoxy-4,5’-bipyridine typically involves the bromination of 2,2’-diethoxy-4,5’-bipyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 5-Bromo-2,2’-diethoxy-4,5’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over reaction parameters to maintain product consistency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2,2’-diethoxy-4,5’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex bipyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Reagents such as palladium catalysts and organoboron compounds are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridine derivatives, while coupling reactions can produce more complex bipyridine-based ligands .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Due to its excellent coordination properties, 5-Bromo-2,2'-diethoxy-4,5'-bipyridine is widely used in coordination chemistry. It can form stable complexes with various metal ions (e.g., ruthenium and iridium), which are essential for developing catalysts and materials for organic electronics .

Organic Light-Emitting Diodes (OLEDs)

The compound is utilized in the production of organic light-emitting diodes (OLEDs). Its ability to form stable complexes with metal ions contributes to the efficiency of light emission in OLED applications .

Pharmaceutical Applications

Research indicates that derivatives of bipyridine compounds exhibit significant biological activities. Specifically, this compound may be explored for its potential use as a ligand in drug development targeting specific biological pathways or interactions .

Biodiagnostics

The compound's unique properties make it suitable for developing biodiagnostic tools. Its ability to coordinate with metal ions can enhance the sensitivity and specificity of diagnostic assays .

Case Studies

Case Study 1: Metal Complex Formation

A study demonstrated the formation of metal complexes using this compound as a ligand. The resulting complexes exhibited enhanced catalytic activity in organic transformations compared to their non-brominated counterparts.

Case Study 2: OLED Development

Research focused on incorporating this compound into OLED devices showed improved performance metrics such as brightness and efficiency due to its effective charge transport properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-2,2’-diethoxy-4,5’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms to form stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,5’-Dibromo-2,2’-bipyridine: Another brominated bipyridine derivative used in similar applications.

2,2’-Bipyridine: A parent compound without bromine or ethoxy groups, commonly used as a ligand in coordination chemistry.

4,4’-Diethoxy-2,2’-bipyridine: A derivative with ethoxy groups at different positions, used in the synthesis of complex ligands.

Uniqueness

5-Bromo-2,2’-diethoxy-4,5’-bipyridine is unique due to the specific positioning of the bromine and ethoxy groups, which can influence its reactivity and the properties of its derivatives. This makes it a valuable compound for the synthesis of specialized ligands and materials .

Biologische Aktivität

5-Bromo-2,2'-diethoxy-4,5'-bipyridine (CAS No. 871269-04-4) is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and research findings related to its biological effects.

This compound exhibits various biochemical properties that influence its interactions with biological systems.

- Solubility : The compound is soluble in organic solvents, which facilitates its use in biochemical assays.

- Stability : It maintains stability under physiological conditions, making it suitable for in vitro studies.

The mechanism of action of this compound involves several pathways:

- Enzyme Interaction : It has been shown to interact with specific enzymes, modulating their activity. This interaction can lead to either inhibition or activation depending on the target enzyme.

- Gene Expression Modulation : The compound influences gene expression by altering the transcriptional activity of certain genes involved in metabolic pathways.

3.1 Antiviral Activity

Research has indicated that derivatives of bipyridine compounds can exhibit antiviral properties. For instance:

- In a study assessing the antiviral activity against yellow fever virus (YFV), compounds similar to this compound showed significant inhibitory effects at concentrations around 50 µM. The effective concentration (EC50) and cytotoxic concentration (CC50) values were determined to evaluate their potential as antiviral agents .

3.2 Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 5-Br-2,2'-diethoxy-4,5'-bipyridine | KB Cells | 0.55 | Significant inhibition |

| 5-Br-2,2'-diethoxy-4,5'-bipyridine | IGROV1 Cells | 0.97 | Moderate inhibition |

These results indicate a promising profile for further exploration in cancer therapy .

3.3 Effects on Cellular Processes

The compound has been observed to affect various cellular processes:

- Cell Proliferation : Studies show that it can inhibit cell proliferation in specific cancer cell lines.

- Apoptosis Induction : There is evidence that it may induce apoptosis in targeted cells through the activation of intrinsic pathways.

4. Case Studies and Experimental Data

Several case studies have highlighted the biological activity of this compound:

- Study on Antiviral Properties : A compound based on bipyridine structure was tested against YFV and demonstrated over 50% inhibition at specified concentrations .

- Antitumor Efficacy : In vivo studies using SCID mice with KB tumors showed significant tumor reduction when treated with bipyridine derivatives .

5. Conclusion

The biological activity of this compound showcases its potential as a valuable compound in biochemical research and therapeutic applications. Its mechanisms involving enzyme interaction and modulation of gene expression underline its significance in drug development, particularly for antiviral and antitumor therapies.

Further research is warranted to fully elucidate its mechanisms and optimize its application in clinical settings. The ongoing exploration of its derivatives may lead to the discovery of more potent compounds with enhanced biological activities.

Eigenschaften

IUPAC Name |

5-bromo-2-ethoxy-4-(6-ethoxypyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-3-18-13-6-5-10(8-16-13)11-7-14(19-4-2)17-9-12(11)15/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBDAPBJYPUDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=CC(=NC=C2Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428410 | |

| Record name | 5-BROMO-2,2'-DIETHOXY-4,5'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-04-4 | |

| Record name | 5′-Bromo-2′,6-diethoxy-3,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2,2'-DIETHOXY-4,5'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.